molecular formula C9H11N3 B3022509 (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 933756-31-1

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No. B3022509
M. Wt: 161.2 g/mol
InChI Key: FWWGSHDHYQHMBR-UHFFFAOYSA-N
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Description

The compound "(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine" is a derivative of the benzoimidazole family, which is known for its diverse range of biological activities. The benzoimidazole nucleus is a common motif in pharmacologically active compounds, and its derivatives are often explored for their potential therapeutic applications. The papers provided discuss various derivatives of methanamine compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that yield the desired product with high specificity. For instance, the synthesis of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes is described, where the compounds demonstrated significant cytotoxic effects on human carcinoma cell lines . Another related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route, which proved to be high yielding and was characterized by several spectroscopic techniques . These methods of synthesis and characterization are crucial for understanding the formation and verification of the desired compound.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, which was obtained as a side product during the synthesis of an antitubercular agent . These structural analyses are essential for understanding the compound's potential interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through their interactions with other substances. The Pt(II) complex with 1-methyl-1H-imidazol-2-yl)-methanamine was found to interact with nuclear DNA and induce the expression of p53 and p21(Waf) in cancer cells, similar to the mechanism of action of cisplatin . This interaction with DNA is a critical aspect of the compound's cytotoxic activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various techniques. For instance, the title compound in paper was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques, which provide information about its stability, functional groups, and molecular weight. These properties are important for predicting the behavior of the compound in different environments and for its formulation in potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

A study by Vishwanathan and Gurupadayya (2014) detailed the synthesis of novel oxadiazole derivatives from benzimidazole, including compounds structurally related to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. These derivatives were synthesized through condensation reactions and characterized using various spectroscopic techniques, highlighting their potential in medicinal chemistry and materials science Vishwanathan & Gurupadayya, 2014.

Metal Complexes and Biological Activity

Al-Hakimi et al. (2020) synthesized a ligand from (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine and explored its metal complexes, revealing significant antimicrobial and antitumor activities. This research suggests the potential of such compounds in developing new therapeutic agents Al-Hakimi et al., 2020.

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds derived from benzimidazole as corrosion inhibitors for steel, demonstrating the application of these compounds in protecting industrial materials from corrosion, thus extending their lifespan and reducing maintenance costs Yadav, Sarkar, & Purkait, 2015.

Fluorescence Properties and Sensing Applications

Research by Zheng Wen-yao (2012) focused on the synthesis and fluorescence properties of a compound with a core of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, highlighting its potential as a fluorescent probe for detecting metal ions, which is crucial for environmental monitoring and biological research Zheng Wen-yao, 2012.

Antimicrobial Activities of Derivatives

A study by Barot, Manna, and Ghate (2017) synthesized novel thiadiazole, triazole-5-thione, and thiazolan-4-one derivatives of benzimidazole, including (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine derivatives, showing good antimicrobial activities. This suggests their potential in developing new antimicrobial agents Barot, Manna, & Ghate, 2017.

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWGSHDHYQHMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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